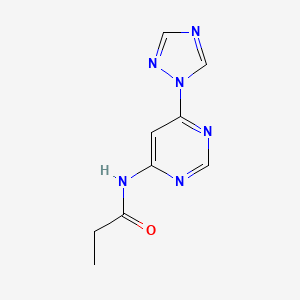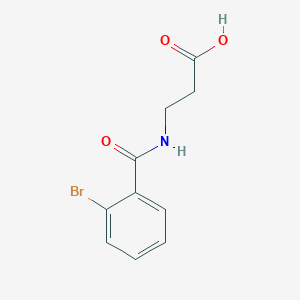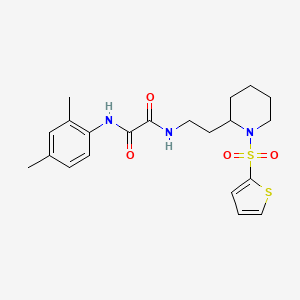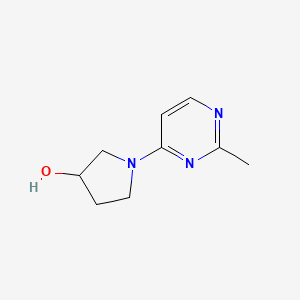
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide”, involves various chemical reactions . The structures of these derivatives were confirmed by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” and similar compounds was established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” and similar compounds are complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” and similar compounds were analyzed using various techniques .Applications De Recherche Scientifique
Synthesis of Novel Pyrazolopyrimidines Derivatives
A study by Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives to evaluate their anticancer and anti-5-lipoxygenase agents. This research illustrates the chemical versatility of pyrimidine derivatives in synthesizing compounds with significant biological activities (Rahmouni et al., 2016).
Development of Hydrogen-bonded Supramolecular Assemblies
Fonari et al. (2004) explored novel pyrimidine derivatives as ligands for co-crystallization, leading to the formation of unique 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions. This study showcases the application of pyrimidine-based compounds in creating intricate molecular architectures with potential implications in material science and molecular engineering (Fonari et al., 2004).
Antitumor and Antimicrobial Activities of Enaminones
Research conducted by Riyadh (2011) delved into the synthesis of substituted pyrazoles with antitumor and antimicrobial activities, utilizing enaminones as key intermediates. This work underscores the importance of pyrimidine derivatives in synthesizing bioactive molecules for potential therapeutic applications (Riyadh, 2011).
Heterocyclic Synthesis for CNS Depressants
Okafor et al. (1982) investigated the synthesis of open azaphenothiazines from pyrimidine derivatives, demonstrating CNS-depressant activities. This study highlights the role of such compounds in developing new pharmacological agents targeting the central nervous system (Okafor et al., 1982).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c1-2-9(16)14-7-3-8(12-5-11-7)15-6-10-4-13-15/h3-6H,2H2,1H3,(H,11,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTAEQWHTGNJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NC=N1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2686981.png)


![(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide](/img/structure/B2686985.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2686987.png)





![N-(2,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2686996.png)

![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2686998.png)